molecular formula C11H9N3O3 B5491038 N'-(2-furoyloxy)-4-pyridinecarboximidamide

N'-(2-furoyloxy)-4-pyridinecarboximidamide

Cat. No. B5491038
M. Wt: 231.21 g/mol
InChI Key: OGGFWPBCZFXOMI-UHFFFAOYSA-N
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Description

N'-(2-furoyloxy)-4-pyridinecarboximidamide, also known as KF-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry and pharmacology. In

Scientific Research Applications

N'-(2-furoyloxy)-4-pyridinecarboximidamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been found to have unique properties that make it useful in the study of various biological processes, including enzyme activity, protein-protein interactions, and cell signaling pathways.

Mechanism of Action

N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to bind to a specific site on the enzyme adenylate cyclase, which is involved in the production of the signaling molecule cyclic AMP (cAMP). By binding to this site, N'-(2-furoyloxy)-4-pyridinecarboximidamide can modulate the activity of adenylate cyclase and thus regulate the production of cAMP. This mechanism of action has been found to be useful in the study of various biological processes that involve cAMP signaling, including neurotransmitter release, hormone secretion, and immune cell activation.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In some cases, N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to increase cAMP production and promote cell signaling pathways that are involved in cell growth and proliferation. In other cases, N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to inhibit cAMP production and promote cell signaling pathways that are involved in cell death and apoptosis.

Advantages and Limitations for Lab Experiments

N'-(2-furoyloxy)-4-pyridinecarboximidamide has several advantages for use in lab experiments. Firstly, it is a highly specific modulator of adenylate cyclase activity, which allows for precise control over cAMP signaling pathways. Secondly, it has a long half-life in biological systems, which allows for sustained effects over time. However, there are also limitations to using N'-(2-furoyloxy)-4-pyridinecarboximidamide in lab experiments. For example, it may have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on N'-(2-furoyloxy)-4-pyridinecarboximidamide. One area of interest is in the study of its effects on specific biological systems, such as the immune system or the nervous system. Another area of interest is in the development of new derivatives of N'-(2-furoyloxy)-4-pyridinecarboximidamide that have improved specificity or potency. Additionally, there is potential for N'-(2-furoyloxy)-4-pyridinecarboximidamide to be used in the development of new drugs or therapies for various diseases, such as cancer or autoimmune disorders. Further research is needed to fully understand the potential applications of N'-(2-furoyloxy)-4-pyridinecarboximidamide in scientific research and medicine.

Synthesis Methods

N'-(2-furoyloxy)-4-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminopyridine. The final step involves the reaction of the resulting amide with hydroxylamine hydrochloride. This synthesis method has been optimized to produce high yields of N'-(2-furoyloxy)-4-pyridinecarboximidamide with high purity.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10(8-3-5-13-6-4-8)14-17-11(15)9-2-1-7-16-9/h1-7H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGFWPBCZFXOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(furan-2-ylcarbonyl)oxy]pyridine-4-carboximidamide

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